molecular formula C20H21NO5 B3670264 methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate

methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate

Cat. No.: B3670264
M. Wt: 355.4 g/mol
InChI Key: JRDOEGYSRSRZSF-JXMROGBWSA-N
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Description

Methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate typically involves the reaction of 3,4-dimethoxyphenylacetic acid with methyl 4-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dimethoxycinnamate: Similar in structure but lacks the amide linkage.

    Methyl 3-(3,4-dimethoxyphenyl)acrylate: Similar but with different functional groups.

Uniqueness

Methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-13-5-8-15(20(23)26-4)12-16(13)21-19(22)10-7-14-6-9-17(24-2)18(11-14)25-3/h5-12H,1-4H3,(H,21,22)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDOEGYSRSRZSF-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate
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methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate
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methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate
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methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate
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methyl 3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-methylbenzoate

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